molecular formula C18H15BrN2O2S B2564811 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034485-29-3

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2564811
CAS No.: 2034485-29-3
M. Wt: 403.29
InChI Key: BQKJJIOSMIVUMB-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and a thiophene-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Substitution of a methoxy group onto the benzene ring.

    Coupling Reaction: Formation of the amide bond between the benzamide and the thiophene-pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically involves reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Can be achieved using nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-brominated or de-methoxylated compounds.

Scientific Research Applications

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzamide
  • 5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
  • 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Uniqueness

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(8-14)18(22)21-10-12-7-13(11-20-9-12)17-3-2-6-24-17/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKJJIOSMIVUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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